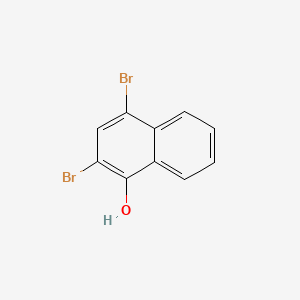

2,4-Dibromo-1-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6230. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGUDVJPEWTBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174490 | |

| Record name | 1-Naphthalenol, 2,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-49-9 | |

| Record name | 2,4-Dibromo-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenol, 2,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 2,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromo-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-1-naphthol is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its utility as a versatile intermediate stems from the presence of both a hydroxyl group and bromine substituents on the naphthalene core, allowing for a variety of subsequent chemical modifications. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. We will delve into the mechanistic underpinnings of the synthetic route, offer a field-proven, step-by-step protocol, and detail the analytical techniques essential for structural verification and purity assessment. This document is intended to serve as a practical resource for researchers engaged in the synthesis of naphthalene derivatives for applications in drug discovery and materials science.

Introduction: The Significance of this compound

Naphthalene derivatives are a class of compounds with diverse biological activities and are recognized as important pharmacophores in drug design. The introduction of bromine atoms onto the naphthalene scaffold, as in this compound, provides reactive handles for cross-coupling reactions and other transformations, making it a valuable building block in the synthesis of more complex molecules.[1] Specifically, 1-naphthol and its derivatives are precursors in the synthesis of various pharmaceuticals, including beta-blockers, antidepressants, and antiparasitic drugs.[2][3] The reliable synthesis and thorough characterization of this compound are therefore foundational steps for its application in these fields.

This guide will focus on the direct bromination of 1-naphthol, a common and efficient method for the preparation of this compound. We will explore the electrophilic aromatic substitution mechanism, reaction optimization, and the critical role of analytical chemistry in confirming the identity and purity of the final product.

Synthesis of this compound via Electrophilic Aromatic Substitution

The synthesis of this compound is typically achieved through the direct bromination of 1-naphthol. The hydroxyl group of 1-naphthol is a strongly activating, ortho-, para-directing group, which facilitates the electrophilic substitution of bromine at the 2 and 4 positions of the naphthalene ring.

Reaction Mechanism

The bromination of 1-naphthol proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the generation of an electrophilic bromine species, which then attacks the electron-rich naphthalene ring. The hydroxyl group activates the ring, directing the incoming electrophile to the ortho (position 2) and para (position 4) positions. The reaction proceeds in a stepwise manner, with the monosubstituted product, 4-bromo-1-naphthol, being an intermediate.[4]

References

An In-depth Technical Guide to 2,4-Dibromo-1-naphthol for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Naphthalene Derivative

2,4-Dibromo-1-naphthol is a halogenated aromatic compound belonging to the naphthol family. Its structure, characterized by a naphthalene core substituted with a hydroxyl group and two bromine atoms at positions 2 and 4, imparts a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis, reactivity, and potential applications, particularly within the realm of pharmaceutical research and development. The strategic placement of the bromine atoms and the phenolic hydroxyl group makes this molecule a valuable intermediate for the synthesis of more complex structures and a potential scaffold for the development of novel bioactive agents.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of this compound are fundamental to its handling, analysis, and application in synthetic chemistry. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 2050-49-9 | [1] |

| Molecular Formula | C₁₀H₆Br₂O | [1] |

| Molecular Weight | 301.96 g/mol | [1] |

| Appearance | White to light yellow or light red powder/crystals | |

| Melting Point | 107-110 °C | |

| Boiling Point | 357.0 ± 22.0 °C (Predicted) | [1] |

| Density | 1.956 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; practically insoluble in water. | [2] |

| pKa | 6.33 ± 0.50 (Predicted) | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of 1-naphthol. N-bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation, offering milder reaction conditions compared to molecular bromine.[3][4]

Experimental Protocol: Synthesis via Bromination of 1-Naphthol

Objective: To synthesize this compound by the direct bromination of 1-naphthol using N-bromosuccinimide.

Materials:

-

1-Naphthol

-

N-Bromosuccinimide (NBS)

-

Silica gel

-

Anhydrous Lithium Perchlorate (LiClO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (aqueous, 10%)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 1-naphthol (1.0 equivalent) and silica gel.

-

Addition of Reagents: To this mixture, add N-bromosuccinimide (2.2 equivalents) and anhydrous lithium perchlorate (as a catalyst).[4]

-

Solvent Addition: Add dichloromethane as the solvent and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, filter the reaction mixture to remove the silica gel and succinimide byproduct.

-

Quenching: Transfer the filtrate to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices: The use of NBS provides a safer and more selective method for bromination compared to liquid bromine.[5] The addition of silica gel and lithium perchlorate can enhance the reaction rate and efficiency under neutral conditions.[4] The aqueous work-up with sodium thiosulfate is essential to quench any residual brominating agent, and the final purification by column chromatography ensures the isolation of the high-purity product required for subsequent applications.

Caption: Synthetic workflow for this compound.

Chemical Reactivity: A Hub for Molecular Diversification

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the aromatic naphthalene ring, the electron-donating hydroxyl group, and the two electron-withdrawing bromine atoms. This arrangement opens up a variety of synthetic transformations.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a nucleophilic phenoxide ion. This allows for a range of reactions, including:

-

Etherification: The phenoxide can react with alkyl halides in a Williamson ether synthesis to form the corresponding ethers. This is a common strategy to modify the molecule's polarity and steric properties.

-

Esterification: Reaction with acyl chlorides or anhydrides will yield the corresponding esters, which can be useful as protecting groups or to introduce new functionalities.

Reactions of the Bromine Atoms

The two bromine atoms are susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the construction of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a powerful tool for forming biaryl structures.[6][7] The differential reactivity of the bromine atoms may allow for selective mono- or di-substitution depending on the reaction conditions.

-

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination could also be employed to further functionalize the naphthalene core.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group, directing further electrophilic substitution to the ortho and para positions. However, with the 2 and 4 positions already brominated, further substitution would likely occur on the other ring of the naphthalene system, influenced by the electronic effects of the existing substituents.

Oxidation

The naphthol ring system can be susceptible to oxidation, potentially leading to the formation of naphthoquinones, which are themselves an important class of bioactive molecules.[8] The reaction conditions would need to be carefully controlled to achieve the desired transformation.

Caption: Key reaction pathways of this compound.

Applications in Drug Development: A Scaffold for Bioactivity

Naphthol and its derivatives have a long history in medicinal chemistry, forming the core of various bioactive molecules.[9] The introduction of bromine atoms in this compound can significantly influence its biological activity and provides handles for further chemical modification.

-

Antimicrobial and Antifungal Potential: Halogenated phenols are known for their antimicrobial properties. The presence of two bromine atoms on the naphthol scaffold suggests that this compound and its derivatives could be investigated for their efficacy against a range of bacterial and fungal pathogens.[10][11][12][13]

-

Anticancer Activity: Naphthoquinones, which can be derived from naphthols, are a well-established class of anticancer agents.[14][15] this compound could serve as a precursor for the synthesis of novel naphthoquinone derivatives with potential cytotoxic activity against cancer cell lines.

-

Intermediate in Pharmaceutical Synthesis: The versatile reactivity of this compound makes it an attractive intermediate for the synthesis of more complex drug candidates. The ability to selectively functionalize the hydroxyl group and the two bromine atoms allows for the systematic exploration of chemical space in the design of new therapeutic agents.

Spectral Data and Experimental Protocols for Analysis

Accurate characterization of this compound is crucial for its use in research and development. The following sections provide typical spectral data and standardized protocols for its analysis.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns will be influenced by the positions of the hydroxyl group and the bromine atoms.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene core, with their chemical shifts providing information about the electronic environment of each carbon.

Experimental Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-25 mg for ¹H, >20 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm, clean and unscratched)

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh the required amount of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[16]

-

Filtration: Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter.[17]

-

Mixing: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Causality Behind Experimental Choices: The use of a deuterated solvent is essential for the NMR lock system of the spectrometer. Filtering the sample is critical to remove any solid impurities that can degrade the magnetic field homogeneity and broaden the spectral lines.[17] Proper sample concentration is important to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[18]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group, C-O stretching, C=C stretching of the aromatic ring, and C-Br stretching.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To obtain a high-quality FTIR spectrum of solid this compound.

Materials:

-

This compound (a small amount of solid)

-

ATR-FTIR spectrometer

-

Spatula

-

Isopropanol or ethanol for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal using a clean spatula.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Causality Behind Experimental Choices: ATR-FTIR is a convenient technique for analyzing solid samples with minimal sample preparation.[19] Ensuring good contact between the sample and the ATR crystal is crucial for obtaining a strong and well-defined spectrum. A background scan is necessary to subtract the absorbance of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a skin and eye irritant.[1]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a multifaceted molecule with significant potential as a building block in organic synthesis and as a scaffold for the development of new pharmaceutical agents. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a valuable tool for researchers in both academic and industrial settings. This guide has provided a comprehensive technical overview to support its effective and safe utilization in the laboratory.

References

- 1. This compound | C10H6Br2O | CID 94878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]

- 12. In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 14. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sites.bu.edu [sites.bu.edu]

- 17. researchgate.net [researchgate.net]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. arrow.tudublin.ie [arrow.tudublin.ie]

A Comprehensive Spectroscopic Guide to 2,4-Dibromo-1-naphthol: Characterization for Research and Development

This technical guide provides an in-depth analysis of the essential spectroscopic data for the characterization of 2,4-Dibromo-1-naphthol (CAS No: 2050-49-9).[1] Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It offers insights into the causality behind the spectral features, outlines self-validating experimental protocols, and grounds its claims in authoritative data, ensuring a robust and reliable resource for laboratory applications.

The precise structural elucidation of chemical entities is the bedrock of chemical synthesis and pharmaceutical development. For a molecule like this compound, a substituted naphthol derivative, a multi-technique spectroscopic approach is not just recommended; it is imperative for unambiguous identification and purity assessment. This guide will dissect the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, providing a holistic analytical profile of the compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential before delving into the spectroscopic data. The structure of this compound, with a standardized numbering system for NMR assignments, is presented below. This numbering is crucial for correlating specific protons and carbons to their corresponding signals in the NMR spectra.

References

Crystal structure analysis of 2,4-Dibromo-1-naphthol

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,4-Dibromo-1-naphthol

Executive Summary

This technical guide provides a comprehensive analysis of the crystal structure of this compound (C₁₀H₆Br₂O), a compound of interest within the broader class of naphthol derivatives known for their applications in medicinal chemistry and materials science.[1][2] A detailed understanding of the three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount for predicting and controlling physicochemical properties such as solubility, stability, and bioavailability, which are critical for drug development. This document outlines the complete workflow, from chemical synthesis and crystallization to high-resolution structure elucidation by single-crystal X-ray diffraction (SC-XRD). The analysis reveals a planar molecular geometry stabilized by a significant intramolecular hydrogen bond. In the crystal lattice, the molecules are organized through a network of intermolecular hydrogen bonds and π–π stacking interactions, defining the supramolecular architecture. This guide serves as a technical resource for researchers and scientists, detailing not only the results but also the causality behind the experimental and analytical methodologies.

Introduction: The Significance of Naphthol Scaffolds and Structural Analysis

Naphthols, which are hydroxy derivatives of naphthalene, serve as crucial precursors and structural motifs in the synthesis of dyes, insecticides, and a wide array of pharmaceuticals.[3][4] Their versatile chemical scaffold allows for the design of molecules with specific biological activities, including beta-blockers, antidepressants, and antiparasitic agents.[4] The biological efficacy and pharmaceutical performance of a molecule are not solely dependent on its covalent structure but are profoundly influenced by its three-dimensional conformation and its interactions in the solid state.

Crystal structure analysis provides the most definitive insight into these aspects. By mapping the precise atomic coordinates, it allows for the detailed characterization of:

-

Molecular Conformation: The intrinsic shape of the molecule.

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, van der Waals forces, π-interactions) that govern how molecules pack together in a crystal. These forces are fundamental to crystal stability, polymorphism, and dissolution kinetics.

-

Structure-Property Relationships: The correlation between the atomic-level structure and macroscopic properties, which is a cornerstone of rational drug design and materials engineering.

This guide focuses on this compound, elucidating its structural features through the gold-standard technique of single-crystal X-ray diffraction.

Synthesis and Preparation of Single Crystals

The prerequisite for any single-crystal X-ray analysis is the availability of high-quality, single crystals of the target compound. This begins with a robust chemical synthesis followed by a meticulous crystallization process.

Chemical Synthesis Protocol

The synthesis of this compound can be achieved through the bromination and subsequent aromatization of a suitable precursor. The following protocol is adapted from established literature.[5]

Rationale: This pathway leverages the reactivity of an α,β-unsaturated ketone. The initial addition of bromine across the double bond, followed by base-mediated elimination of HBr, drives the formation of the stable aromatic naphthol ring system. Triethylamine (Et₃N) acts as a non-nucleophilic base to facilitate this elimination.

Step-by-Step Protocol:

-

Dissolution: Dissolve 15 mmol of α,β-unsaturated-1-tetralone in 50 mL of chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer. Chill the solution in an ice bath.

-

Bromination: Slowly add 30 mmol of bromine (Br₂), dissolved in a minimal amount of CHCl₃, dropwise to the chilled solution over 1 hour with continuous stirring.

-

Aromatization: After the bromine addition is complete, add 22 mmol of triethylamine (Et₃N) to the reaction mixture. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Work-up: Neutralize the reaction mixture with 15 mL of aqueous hydrochloric acid (HCl). Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with deionized water (3 x 25 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Crystallization

Rationale: The goal of crystallization is to promote the slow and orderly aggregation of molecules from a supersaturated solution, allowing them to arrange into a well-defined crystal lattice. Slow evaporation is a common and effective technique for achieving this.

Protocol:

-

Dissolve the crude this compound product in a minimum volume of a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Gently warm the solution to ensure complete dissolution.

-

Filter the warm solution to remove any insoluble impurities.

-

Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment at room temperature.

-

Over several days, as the solvent slowly evaporates, colorless, needle-like crystals of this compound suitable for diffraction analysis will form.[5]

Caption: Workflow for the synthesis and crystallization of this compound.

Physicochemical and Spectroscopic Characterization

Before proceeding with diffraction analysis, the identity and purity of the synthesized compound are confirmed using standard analytical techniques.

| Property | Value | Source |

| IUPAC Name | 2,4-dibromonaphthalen-1-ol | PubChem[6] |

| CAS Number | 2050-49-9 | PubChem[6] |

| Molecular Formula | C₁₀H₆Br₂O | PubChem[6] |

| Molecular Weight | 301.97 g/mol | PubChem[6], ResearchGate[7] |

| Appearance | Colorless needles | ResearchGate[5] |

Expected Spectroscopic Features:

-

Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of the O-H stretching vibration in phenols, with broadening due to hydrogen bonding.[8] Strong absorptions corresponding to C-O stretching and aromatic C=C bending will also be present.

-

¹H NMR Spectroscopy: The spectrum will show distinct signals in the aromatic region (typically 7-8.5 ppm) corresponding to the protons on the naphthalene ring system. A singlet, which may be broad, will appear for the hydroxyl proton; its chemical shift is variable and concentration-dependent.

-

¹³C NMR Spectroscopy: The spectrum will display ten unique signals for the ten carbon atoms of the naphthalene core, with chemical shifts indicative of their electronic environment (aromatic, oxygen-bearing, or bromine-bearing).

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline solid.[9][10] The technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, from which the underlying structure can be deduced.[11][12]

Experimental Protocol: From Crystal to Data

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope for its sharp edges and lack of visible defects.[13] It is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., to 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is centered in a focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[5][7] The crystal is rotated through a series of angles, and a detector (such as a CCD) records the intensity and position of the thousands of diffracted X-ray reflections.[12]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection, correct for experimental factors (like Lorentz and polarization effects), and apply an absorption correction based on the crystal's shape and composition.[5] This process yields a final list of unique reflections and their corresponding structure factor amplitudes (|Fₒ|).

Structure Solution and Refinement

Rationale: The diffraction pattern provides the intensities (related to |Fₒ|²) but not the phases of the scattered X-rays. Solving the "phase problem" is the crucial step in reconstructing the electron density map of the molecule.

-

Structure Solution: Ab initio or direct methods are used to determine initial phase estimates. This allows for the calculation of a preliminary electron density map. For this compound, the heavy bromine atoms scatter X-rays strongly, making their positions easy to locate and facilitating the solution process.

-

Model Building: The positions of atoms are fitted into the electron density map to build an initial molecular model.

-

Structure Refinement: The atomic coordinates, along with their anisotropic displacement parameters (which model thermal vibration), are iteratively adjusted using a least-squares algorithm to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fₑ|). The quality of the final refined structure is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2).[5]

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Crystal Structure of this compound

The analysis yields a detailed and unambiguous three-dimensional structure. The crystallographic data for this compound are summarized below.

Crystallographic Data

| Parameter | Value | Reference |

| CCDC Number | 841351 | PubChem[6] |

| Chemical Formula | C₁₀H₆Br₂O | ResearchGate[7] |

| Formula Weight | 301.97 | ResearchGate[7] |

| Temperature | 296 K | ResearchGate[7] |

| Wavelength (Mo Kα) | 0.71073 Å | ResearchGate[7] |

| Crystal System | Orthorhombic | ResearchGate[7] |

| Space Group | P2₁2₁2₁ | ResearchGate[7] |

| Unit Cell Dimensions | a = 4.1225(3) Å | ResearchGate[5][7] |

| b = 14.4441(11) Å | ResearchGate[5][7] | |

| c = 16.0490(14) Å | ResearchGate[5][7] | |

| Volume | 955.65(13) ų | ResearchGate[5][7] |

| Z (Molecules/Unit Cell) | 4 | ResearchGate[5][7] |

| Calculated Density | 2.099 Mg/m³ | ResearchGate[7] |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.089 | ResearchGate[5][7] |

Molecular Geometry and Supramolecular Assembly

The crystal structure reveals several key features that define its solid-state architecture:

-

Molecular Planarity: The molecule is essentially planar, with a root-mean-square (r.m.s.) deviation of only 0.023 Å from the mean plane of the fused ring system.[5][7] This planarity is characteristic of aromatic systems.

-

Intramolecular Hydrogen Bonding: A significant intramolecular hydrogen bond exists between the hydroxyl proton (O-H) and the adjacent bromine atom at position 2 (O—H⋯Br).[5][7] This interaction forms a stable five-membered ring motif, denoted as S(5) in graph-set notation. This bond constrains the conformation of the hydroxyl group and contributes to the overall planarity of the molecule.

-

Intermolecular Hydrogen Bonding: In the crystal, molecules are linked into infinite polymeric chains extending along the crystallographic a-axis.[7] This is achieved through intermolecular O—H⋯O hydrogen bonds, where the hydroxyl group of one molecule acts as a donor to the hydroxyl oxygen of a neighboring molecule.[5][7] Notably, the same hydrogen atom participates in both the intramolecular and intermolecular hydrogen bonds.

-

π–π Stacking Interactions: The planar aromatic rings of adjacent molecules engage in π–π stacking interactions. These interactions, characterized by a centroid-to-centroid separation of 3.737 Å, help to consolidate the crystal packing in three dimensions.[5][7]

Caption: Key non-covalent interactions in the crystal structure of this compound.

Conclusion and Implications

The single-crystal X-ray diffraction analysis of this compound provides an unambiguous determination of its solid-state structure. The molecule adopts a planar conformation, which is reinforced by an intramolecular O—H⋯Br hydrogen bond. The crystal packing is dominated by a combination of intermolecular O—H⋯O hydrogen bonds, which assemble the molecules into one-dimensional chains, and π–π stacking interactions, which provide further cohesion to the three-dimensional lattice.

For drug development professionals, this detailed structural knowledge is invaluable. The strong, directional hydrogen bonding network and stacking interactions are primary determinants of the material's lattice energy, which in turn influences critical pharmaceutical properties like melting point, solubility, and dissolution rate. Understanding this supramolecular architecture is the first step toward identifying and controlling potential polymorphism—the existence of different crystal forms of the same compound—which has profound implications for the stability, manufacturing, and regulatory approval of a pharmaceutical product. This guide demonstrates the power of SC-XRD to provide the fundamental structural insights necessary for rational design in both medicinal chemistry and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. s3.smu.edu [s3.smu.edu]

- 4. nbinno.com [nbinno.com]

- 5. 2,4-Dibromonaphthalen-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H6Br2O | CID 94878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rigaku.com [rigaku.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to 2,4-Dibromo-1-naphthol (CAS 2050-49-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-1-naphthol (CAS Number: 2050-49-9), a halogenated aromatic compound. The document details its physicochemical properties, spectral data, and plausible synthetic routes. Emphasis is placed on its potential applications as a chemical intermediate in organic synthesis. Additionally, this guide covers essential safety and handling protocols and lists key commercial suppliers, serving as a vital resource for professionals in chemical research and development.

Introduction

This compound is a disubstituted naphthol derivative, a class of compounds that serve as foundational materials in the synthesis of dyes, pigments, and pharmaceuticals.[1] Its molecular structure, featuring a naphthalene core with a hydroxyl group and two bromine atoms at the 2 and 4 positions, imparts specific reactivity that makes it a valuable intermediate in organic synthesis. The strategic placement of the bromine atoms and the phenolic hydroxyl group allows for a variety of subsequent chemical modifications, positioning it as a versatile building block for the creation of more complex molecules.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. These properties have been compiled from various chemical databases and supplier specifications.[2][3][4][5][6][7]

| Property | Value | Source(s) |

| CAS Number | 2050-49-9 | [2][3][5][6][7] |

| Molecular Formula | C₁₀H₆Br₂O | [3][5][6] |

| Molecular Weight | 301.96 g/mol | [3][5][6] |

| Appearance | White to light yellow or light red powder/crystal | [2][8][9] |

| Melting Point | 106-110 °C | [2] |

| Boiling Point | 357.0 ± 22.0 °C (Predicted) | [6] |

| Purity | >98.0% (GC) | [2][8][9][10] |

| IUPAC Name | 2,4-dibromonaphthalen-1-ol | [3] |

| InChI Key | PSGUDVJPEWTBRM-UHFFFAOYSA-N | [3][5] |

Spectral Data

Spectral analysis is crucial for the verification of the chemical structure and purity of this compound. Spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are available from specialized databases.

-

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR data are available, providing detailed information about the hydrogen and carbon framework of the molecule.[11][12]

-

FTIR Spectroscopy: The infrared spectrum reveals the presence of key functional groups, most notably the hydroxyl (-OH) group.[11]

Researchers can access and view the spectra for this compound on platforms such as SpectraBase.[11][12]

Synthesis and Reactivity

Plausible Synthesis Route

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient method involves the direct bromination of 1-naphthol. The hydroxyl group of 1-naphthol is an activating ortho-, para-director, meaning it directs electrophilic substitution to the positions ortho and para to it. Therefore, the 2 and 4 positions are highly activated towards electrophiles like bromine.

A general procedure would involve dissolving 1-naphthol in a suitable solvent and treating it with a brominating agent.

Proposed Experimental Protocol:

-

Dissolution: Dissolve 1-naphthol in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

-

Bromination: Slowly add a solution of elemental bromine (Br₂) in the same solvent to the 1-naphthol solution at a controlled temperature, likely at or below room temperature to manage the exothermic reaction. Two equivalents of bromine would be required for the dibromination.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is poured into water, leading to the precipitation of the crude product.

-

Purification: The crude this compound can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Reactivity

The reactivity of this compound is governed by its key functional groups:

-

Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification or esterification reactions.

-

Bromine Substituents: The bromine atoms are susceptible to nucleophilic substitution, although this typically requires harsh conditions. More commonly, they can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 2 and 4 positions. This makes this compound a valuable precursor for creating more complex, functionalized naphthalene derivatives.

Applications in Research and Development

The primary application of this compound is as a chemical intermediate or building block in organic synthesis. Its utility lies in its potential to be transformed into a variety of more complex molecules. For drug development professionals and researchers, this compound can serve as a starting material for the synthesis of:

-

Novel Ligands: The naphthalene scaffold is present in many biologically active molecules. The ability to functionalize the 2 and 4 positions via cross-coupling reactions allows for the synthesis of novel ligands for various biological targets.

-

Molecular Probes: The introduction of fluorescent or other reporter groups can lead to the development of molecular probes for studying biological systems.

-

Functional Materials: Naphthalene derivatives are also used in the development of organic electronic materials, and this compound could serve as a precursor in this field.

Safety and Handling

This compound is classified as an irritant.[2][3][13] It is essential to follow proper safety protocols when handling this compound.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves, eye protection, and face protection.[2][13]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2][13]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2][13]

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed and store in a cool, dry place away from incompatible materials.

Suppliers

This compound is available from several chemical suppliers, typically in research-grade purities. Notable suppliers include:

-

Fisher Scientific (distributor for TCI)[10]

-

Guidechem (aggregator for various suppliers)[15]

-

CP Lab Safety[16]

References

- 1. Naphthols – Uses, Applications & Industrial Importance | [vipulorganics.com]

- 2. This compound | 2050-49-9 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound | C10H6Br2O | CID 94878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 2050-49-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 2050-49-9 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 2050-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | 2050-49-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 15. Page loading... [guidechem.com]

- 16. calpaclab.com [calpaclab.com]

A Technical Guide to 2,4-Dibromo-1-naphthol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-1-naphthol (CAS No: 2050-49-9), a halogenated aromatic alcohol of significant interest in synthetic chemistry and drug discovery. The document details the compound's fundamental physicochemical and spectroscopic properties, offers a detailed, field-proven protocol for its synthesis via electrophilic bromination, and explores its potential as a versatile intermediate in the development of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical scaffold.

Introduction

Naphthalene derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including beta-blockers, antidepressants, and novel anticancer compounds.[1][2] The strategic functionalization of the naphthalene ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound, a polyhalogenated derivative of 1-naphthol, represents a key building block in this context. The presence of two bromine atoms and a hydroxyl group provides three distinct points for chemical modification. The hydroxyl group is a powerful ortho-, para-director, activating the ring towards electrophilic substitution and leading specifically to substitution at the 2- and 4-positions. The resulting bromine atoms can subsequently be used in a variety of cross-coupling reactions or other transformations, making this compound a highly versatile precursor for creating diverse chemical libraries for biological screening.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all chemical research. This compound is a solid at room temperature with well-defined physical properties. Its identity and purity are typically confirmed through a combination of spectroscopic methods.

Core Properties

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆Br₂O | [3][4][5][6][7] |

| Molecular Weight | 301.96 g/mol | [3][4][6] |

| CAS Number | 2050-49-9 | [3][6][7] |

| IUPAC Name | 2,4-dibromonaphthalen-1-ol | [3][7] |

| Melting Point | 107-109 °C | |

| Boiling Point | 357.0 ± 22.0 °C (Predicted) | |

| Appearance | Solid (typically off-white to tan) |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint for the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the remaining four aromatic protons on the naphthalene core, with chemical shifts and coupling constants characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring system. The carbons bearing the bromine and hydroxyl groups will show characteristic shifts.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br), with the molecular ion peak (M⁺) appearing around m/z 300, 302, and 304.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a prominent broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, along with characteristic C-H and C=C aromatic stretching frequencies.

Synthesis and Mechanism

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of 1-naphthol is a potent activating group, directing incoming electrophiles to the ortho (position 2) and para (position 4) positions.

Reaction Mechanism

The reaction proceeds via the attack of the electron-rich naphthalene ring on molecular bromine (Br₂), which acts as the electrophile. The use of a polar protic solvent like glacial acetic acid facilitates the polarization of the Br-Br bond, enhancing its electrophilicity. The reaction forms a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity and yield the brominated product. Given the high activation of the ring, the reaction readily proceeds twice to yield the 2,4-dibromo product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the laboratory-scale synthesis of this compound.

Disclaimer: This procedure involves hazardous chemicals. All operations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Materials:

-

1-Naphthol (1.0 eq)

-

Bromine (2.05 eq)

-

Glacial Acetic Acid

-

Sodium bisulfite (NaHSO₃) solution, saturated

-

Deionized Water

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel, filter paper

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthol (e.g., 10.0 g) in a minimal amount of glacial acetic acid (e.g., 100 mL).

-

Cooling: Cool the solution to 0-5 °C using an ice bath. Maintaining a low temperature is critical to control the reaction rate and minimize the formation of undesired byproducts.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (2.05 equivalents) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred 1-naphthol solution over 30-60 minutes. The reaction is exothermic; ensure the internal temperature does not rise above 10 °C. The solution will change color as hydrogen bromide (HBr) gas is evolved.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Quenching & Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water (e.g., 500 mL) with vigorous stirring. The crude product will precipitate as a solid.

-

Workup: To remove any unreacted bromine, add saturated sodium bisulfite solution dropwise until the reddish-brown color of bromine disappears and the solution becomes colorless or the solid appears off-white/tan.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and salts.

-

Drying: Dry the product, preferably in a vacuum oven at a low temperature (~50 °C) until a constant weight is achieved.

-

Validation (Purification & Characterization):

-

Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.

-

Characterization: Confirm the identity and purity of the final product using melting point analysis, NMR spectroscopy, and/or mass spectrometry.

-

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable scaffold for building more complex molecules. Its utility stems from the distinct reactivity of its functional groups.

-

Scaffold for Library Synthesis: The hydroxyl group can be alkylated or acylated, while the two bromine atoms can be independently or simultaneously functionalized using modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of a large library of diverse compounds from a single, common intermediate for high-throughput screening.

-

Precursor to Bioactive Molecules: Naphthol-based structures are integral to drugs like Propranolol (a beta-blocker) and have been investigated for a range of other biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] The dibromo-derivative provides a starting point for synthesizing novel analogues of these known drugs, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles. Recent studies have highlighted the anticancer potential of complex naphthoquinone-naphthol derivatives, underscoring the value of this chemical class.

Caption: Role of this compound in drug discovery.

Safety and Handling

As a halogenated phenolic compound, this compound requires careful handling.

-

GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Precautions: Always handle this chemical in a fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a foundational building block for advanced organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible and valuable intermediate. The strategic positioning of its three functional groups provides chemists with a versatile platform for developing novel molecular architectures, driving the discovery of new therapeutic agents for a wide range of diseases. This guide provides the core technical knowledge required for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C10H6Br2O | CID 94878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Solubility of 2,4-Dibromo-1-naphthol in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Research and Development

In the realms of pharmaceutical sciences, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is paramount for successful formulation, synthesis, and biological assessment. This guide provides an in-depth technical overview of the solubility of 2,4-Dibromo-1-naphthol, a key intermediate in the synthesis of dyes, pigments, and potentially novel pharmaceutical agents.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will provide a robust theoretical framework for predicting its solubility, a detailed experimental protocol for its determination, and an analysis of the key factors influencing its behavior in various organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Br₂O | [2][3][4] |

| Molecular Weight | 301.96 g/mol | [2] |

| Melting Point | 106-110 °C | |

| Appearance | White to light yellow or light red powder/crystal |

The presence of a hydroxyl (-OH) group on the naphthalene ring suggests the capacity for hydrogen bonding, while the two bromine atoms and the aromatic system contribute to its overall molecular size and polarity.[5]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is a critical factor in its ability to dissolve a solute.

Molecular Structure and Expected Solubility:

This compound possesses both polar and non-polar characteristics. The hydroxyl group is polar and capable of forming hydrogen bonds.[5] The dibrominated naphthalene ring, however, is largely non-polar. This amphiphilic nature suggests that its solubility will be significant in a range of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, facilitating interactions with protic solvents. Therefore, good solubility is anticipated in alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar functionalities of the solute. Solvents like acetone, which have both polar and non-polar characteristics, are often effective in dissolving a wide range of compounds.[7]

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large, non-polar naphthalene ring system suggests that there will be favorable van der Waals interactions with non-polar solvents. While the polar hydroxyl group may limit miscibility, some degree of solubility is expected, particularly in aromatic solvents like toluene due to potential π-π stacking interactions.

The presence of the two bulky bromine atoms may also influence crystal lattice energy. A higher crystal lattice energy would require more energy to overcome, potentially reducing solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of comprehensive literature data, an experimental approach is necessary to quantitatively determine the solubility of this compound. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[6]

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Isothermal Shake-Flask Method Workflow.

Step-by-Step Methodology

-

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

-

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the exact time should be determined by preliminary experiments (i.e., sampling at different time points until the concentration in solution remains constant).

-

-

Sampling and Sample Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL, g/L, or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Safety and Handling Precautions

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety measures in a well-ventilated area.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Precautionary Measures:

Always consult the latest Safety Data Sheet (SDS) for the most up-to-date safety and handling information.[8][9][10][11]

Predicted Solubility Profile of this compound

Based on the principles of "like dissolves like" and the known solubility of the parent compound, 1-naphthol, the following qualitative solubility profile for this compound can be anticipated. 1-Naphthol is soluble in simple organic solvents such as alcohols, ethers, and chloroform.[1][12]

| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group of this compound can form hydrogen bonds with alcohol solvents. |

| Ketones | Acetone | High | Acetone's ability to act as both a hydrogen bond acceptor and its moderate polarity make it a good solvent for compounds with mixed polarity.[7] |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and can interact with the dibrominated naphthalene ring. |

| Esters | Ethyl Acetate | Moderate to High | Ethyl acetate has a moderate polarity and can act as a hydrogen bond acceptor. |

| Aromatic Hydrocarbons | Toluene | Moderate | The aromatic ring of toluene can engage in π-π stacking with the naphthalene ring of the solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the polar hydroxyl group and the non-polar alkane solvent will likely result in poor solubility. |

| Water | Very Low | The large, non-polar dibrominated naphthalene structure will dominate, leading to poor solubility in water. 1-Naphthol itself has limited solubility in water.[12][13] |

Conclusion

While specific, quantitative solubility data for this compound in a broad range of organic solvents remains to be fully characterized in the scientific literature, a strong theoretical and practical framework exists for its determination. The amphiphilic nature of the molecule, with its polar hydroxyl group and non-polar dibrominated aromatic core, suggests a versatile solubility profile across various organic media. For researchers and developers, the provided experimental protocol offers a robust and validated method to obtain the precise solubility data necessary for advancing their work. Adherence to strict safety protocols is imperative when handling this compound. The insights and methodologies presented in this guide are intended to empower scientific professionals to confidently assess and utilize the solubility characteristics of this compound in their research and development endeavors.

References

- 1. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]

- 2. This compound | C10H6Br2O | CID 94878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. study.com [study.com]

- 6. benchchem.com [benchchem.com]

- 7. reddit.com [reddit.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2050-49-9 Name: this compound [xixisys.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chembk.com [chembk.com]

- 13. solubilityofthings.com [solubilityofthings.com]

Reactivity and stability of 2,4-Dibromo-1-naphthol

An In-depth Technical Guide to the Reactivity and Stability of 2,4-Dibromo-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound (CAS No: 2050-49-9), a key intermediate in various synthetic applications. The document elucidates the molecule's electronic and structural characteristics that govern its reaction pathways, including electrophilic substitution, nucleophilic attack on the hydroxyl group, and participation in modern coupling reactions. Furthermore, it details the compound's stability profile under various conditions—thermal, photochemical, and chemical—providing critical insights for its handling, storage, and application in sensitive processes such as pharmaceutical development. This guide synthesizes theoretical principles with practical, field-proven protocols to serve as an essential resource for professionals working with this versatile naphthalene derivative.

Introduction: The Profile of a Versatile Synthetic Intermediate

This compound is a halogenated aromatic alcohol that serves as a pivotal building block in organic synthesis. Its structure, featuring a naphthalene core, a highly activating hydroxyl group, and two deactivating but directing bromine atoms, creates a unique electronic environment that allows for selective functionalization. This versatility makes it a valuable precursor in the synthesis of dyes, pigments, photochromic materials, and complex molecular scaffolds for pharmaceuticals and agrochemicals.[1][2] Understanding the interplay of its functional groups is paramount for predicting its behavior and optimizing synthetic routes. Naphthol derivatives, more broadly, are integral to the synthesis of various therapeutic agents, including beta-blockers and antiparasitic drugs, highlighting the importance of well-characterized intermediates like this compound in drug discovery pipelines.[3][4][5]

Physicochemical and Spectroscopic Characterization

A precise understanding of a compound's physical and spectral properties is the foundation of its application in research and development.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2050-49-9 | [6][7][8] |

| Molecular Formula | C₁₀H₆Br₂O | [7][8][9] |

| Molecular Weight | 301.96 g/mol | [7][8] |

| Appearance | White to light yellow/red powder or crystals | [10] |

| Melting Point | 106 - 110 °C | [10][11] |

| Boiling Point | ~357 °C | [1] |

| Density | ~1.956 g/cm³ | [1] |

| Purity | Typically >98.0% (GC) | [10] |

Spectroscopic Profile

Characterization of this compound is well-documented through various spectroscopic techniques, which are essential for identity confirmation and purity assessment in any experimental workflow. Publicly available spectral data includes:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are available for structural elucidation.[11][12]

-

Infrared (IR) Spectroscopy: FTIR spectra confirm the presence of key functional groups, notably the O-H and C-Br bonds.[8][12]

-

Mass Spectrometry (MS): Electron ionization mass spectra are available to confirm the molecular weight and fragmentation pattern.[6]

The Reactivity Landscape of this compound

The reactivity of this compound is dictated by the electronic effects of its three substituents on the naphthalene ring system. The hydroxyl (-OH) group is a powerful activating group, directing electrophiles to the ortho and para positions. The bromine (-Br) atoms are deactivating due to their inductive electron withdrawal but are also ortho-, para-directing due to resonance. This complex interplay allows for a range of controlled chemical transformations.

Caption: Core reactivity pathways of this compound.

Electrophilic Aromatic Substitution

The powerful activating effect of the hydroxyl group dominates, directing further substitution. However, with positions 2 and 4 already blocked by bromine, electrophilic attack is sterically and electronically directed towards the unsubstituted benzene ring of the naphthalene system. The precise location of substitution will depend on the specific electrophile and reaction conditions.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and readily undergoes reactions with electrophiles.

-

O-Alkylation: Reaction with alkyl halides in the presence of a base yields the corresponding ether.

-

O-Acylation: Esterification can be achieved using acyl chlorides or anhydrides, typically with a base catalyst. These reactions are fundamental for installing protecting groups or modifying the molecule's properties for applications in drug development.[13]

Oxidation to Naphthoquinones

Naphthols are susceptible to oxidation, often yielding naphthoquinones.[14][15] This transformation can be initiated by various oxidizing agents or even through radical-mediated pathways.[15] The reaction proceeds via the formation of a naphthoxyl radical, which is a key transient species.[15] For researchers, this highlights a potential degradation pathway but also a synthetic opportunity to access quinone structures, which are prevalent in biologically active molecules.

Cross-Coupling Reactions

The presence of two carbon-bromine bonds makes this compound an excellent substrate for modern cross-coupling reactions.[1] Palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination can be used to form new carbon-carbon or carbon-heteroatom bonds at the 2- and 4-positions, enabling the construction of highly complex and diverse molecular architectures from a readily available starting material.[13]

Stability and Degradation Profile

Ensuring the integrity of a chemical intermediate is critical for reproducible results and the safety of the final product, especially in pharmaceutical applications.

Thermal Stability

While the compound has a relatively high boiling point, like many brominated aromatic compounds, it can undergo thermal decomposition at elevated temperatures.[16][17] A primary degradation pathway is the potential elimination of hydrogen bromide (HBr), particularly in the presence of impurities or incompatible materials.[16] Therefore, prolonged exposure to high heat during synthesis or storage should be avoided.

Photochemical Stability

Phenolic compounds, including naphthols, are often sensitive to light and air.[18][19] Exposure can lead to oxidative degradation and the formation of colored impurities, causing the material to darken over time.[18] To maintain purity and prevent the formation of undesirable byproducts, this compound should be stored in amber or opaque containers, protected from direct light.

Chemical Stability and Incompatibilities

The compound's stability is highly dependent on its chemical environment.

-

pH: It is most stable under neutral or mildly acidic conditions. In strongly basic solutions, the hydroxyl group is deprotonated to form the more reactive and easily oxidized phenoxide ion.

-

Incompatible Materials: As a phenolic compound, it should be stored separately from strong oxidizing agents (e.g., nitric acid, peroxides), strong bases, and chemically active metals.[20][21][22] Contact with such materials can lead to vigorous or violent reactions.

Caption: A validated workflow for assessing the stability of this compound.

Experimental Protocols

Adherence to validated protocols is essential for safety, reproducibility, and maintaining the integrity of the compound.

Protocol: Synthesis via Bromination of 1-Naphthol

This protocol describes a representative method for the synthesis of this compound. The direct bromination of 1-naphthol is a feasible route, analogous to the preparation of other brominated naphthols.[23][24]

Materials:

-

1-Naphthol

-

Glacial Acetic Acid

-

Bromine

-

Water

Procedure:

-

Dissolution: In a round-bottomed flask equipped with a dropping funnel and reflux condenser, dissolve 1-naphthol (1.0 eq) in glacial acetic acid.

-

Bromine Addition: Prepare a solution of bromine (2.0-2.2 eq) in glacial acetic acid. Add this solution dropwise to the 1-naphthol solution with gentle shaking or stirring. The reaction is exothermic; maintain the temperature as needed with a cooling bath.

-

Reaction: After the addition is complete, stir the mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Precipitation: Add water to the reaction mixture to precipitate the crude product.

-

Isolation & Purification: Filter the solid product via suction filtration and wash thoroughly with water to remove acetic acid and residual bromine. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality: Using a slight excess of bromine ensures the complete di-substitution of the activated ring. Acetic acid serves as a polar solvent that can dissolve the reactants and facilitate the electrophilic substitution process.

Protocol: Safe Handling and Storage